4-(Furan-3-YL)-3-methylbutan-2-OL
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-(furan-3-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C9H14O2/c1-7(8(2)10)5-9-3-4-11-6-9/h3-4,6-8,10H,5H2,1-2H3 |
InChI Key |
INMSQNIZVDBFQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=COC=C1)C(C)O |
Origin of Product |
United States |
Synthesis and Stereochemical Control of 4 Furan 3 Yl 3 Methylbutan 2 Ol
Retrosynthetic Analysis and Strategic Disconnections for 4-(Furan-3-YL)-3-methylbutan-2-OL
A retrosynthetic analysis of this compound reveals several potential disconnection points. The primary bond for disconnection is the C-C bond between C3 and C4, which simplifies the molecule into two smaller, more readily available fragments.
Figure 1: Retrosynthetic Analysis of this compound

Disconnection A (C3-C4 bond): This is the most logical disconnection, leading to a furan-containing electrophile (or its synthetic equivalent) and a propanal-derived nucleophile. The furan (B31954) component could be 3-bromofuran (B129083) or 3-iodofuran, which can then be converted into an organometallic reagent such as a Grignard or organolithium reagent. The other fragment would be derived from 2-methylpropanal. This approach offers good convergence and allows for the separate synthesis and modification of each fragment.
Disconnection B (C2-C3 bond): This disconnection would yield a four-carbon furan-containing aldehyde and a methyl nucleophile (e.g., methylmagnesium bromide). While feasible, this approach may present challenges in the stereoselective construction of the C3 stereocenter.
Based on this analysis, the C3-C4 disconnection is strategically advantageous. The forward synthesis would involve the coupling of a 3-furanylmethyl metallic species with a derivative of 2-methylpropanal.
Development of Novel Synthetic Methodologies for this compound
The synthesis of this compound can be approached using a variety of modern synthetic techniques that offer advantages in terms of efficiency, selectivity, and sustainability.
The formation of the two stereocenters at C2 and C3 requires careful stereochemical control. A catalytic, asymmetric approach would be highly desirable. One potential strategy involves the asymmetric aldol (B89426) reaction between a silyl (B83357) enol ether derived from acetone (B3395972) and 3-(furan-3-yl)-2-methylpropanal. The use of a chiral Lewis acid catalyst could control the relative and absolute stereochemistry of the two newly formed stereocenters.
Table 1: Hypothetical Catalytic Asymmetric Aldol Reaction Conditions
| Catalyst | Ligand | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |
| TiCl4 | (R)-BINOL | CH2Cl2 | -78 | 85:15 | 92 |
| Cu(OTf)2 | (S,S)-Ph-BOX | Toluene | -40 | 90:10 | 95 |
| Zn(OTf)2 | (R,R)-N-Me-DAIB | THF | -20 | 70:30 | 88 |
This data is hypothetical and for illustrative purposes.
Multi-component reactions (MCRs) offer a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single step. A hypothetical three-component reaction for the synthesis of this compound could involve furan-3-carbaldehyde, isopropylmagnesium bromide, and a one-carbon electrophile. However, controlling the regioselectivity and stereoselectivity in such a reaction would be a significant challenge.
A more plausible MCR approach could be a Passerini or Ugi reaction involving a furan-derived isocyanide, an aldehyde, and a carboxylic acid, followed by subsequent transformations to yield the target alcohol.
Flow chemistry offers several advantages for the synthesis of this compound, including improved safety, scalability, and reaction control. The generation and use of reactive intermediates, such as organolithium reagents derived from 3-bromofuran, can be performed more safely in a continuous flow reactor.
A potential flow process could involve the following steps:
Lithiation: 3-Bromofuran is passed through a cooled microreactor with a solution of n-butyllithium to generate 3-furyllithium.
Coupling: The 3-furyllithium stream is immediately mixed with a stream of 2-methylpropanal in a second reactor.
Quenching: The reaction is quenched with a proton source to yield the racemic product.
This approach minimizes the handling of unstable organolithium reagents and allows for precise control of reaction time and temperature, potentially improving yields and reducing byproducts.
Enantioselective Synthesis of this compound
Achieving an enantiomerically pure form of this compound requires an enantioselective synthetic strategy.
A well-established method for controlling stereochemistry is the use of a chiral auxiliary. For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a propionate (B1217596) unit.
The synthetic sequence would be as follows:
Acylation of a chiral oxazolidinone with propionyl chloride.
Stereoselective alkylation of the resulting imide with 3-(bromomethyl)furan. The bulky chiral auxiliary would direct the incoming electrophile to one face of the enolate, establishing the stereocenter at C3.
Reductive removal of the chiral auxiliary to generate the corresponding chiral alcohol at C2.
Table 2: Hypothetical Results for Chiral Auxiliary-Mediated Alkylation
| Chiral Auxiliary | Base | Alkylating Agent | Diastereomeric Excess (%) |
| (R)-4-Phenyl-1,3-oxazolidin-2-one | NaHMDS | 3-(iodomethyl)furan | >95 |
| (S)-4-Benzyl-1,3-oxazolidin-2-one | LDA | 3-(bromomethyl)furan | >92 |
| (R)-4-Isopropyl-1,3-oxazolidin-2-one | LiHMDS | 3-(triflyloxymethyl)furan | >98 |
This data is hypothetical and for illustrative purposes.
This approach provides a reliable method for controlling the stereochemistry of both stereocenters, leading to the synthesis of a single enantiomer of this compound.
Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Synthesis)
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including secondary alcohols. ru.nl This approach utilizes chiral catalysts to create a chiral environment that favors the formation of one enantiomer over the other.
Metal-Catalyzed Asymmetric Synthesis: Transition metal-catalyzed reactions are widely employed for the asymmetric reduction of prochiral ketones to form chiral secondary alcohols. ru.nlresearchgate.net For the synthesis of this compound, a key step would be the asymmetric reduction of the corresponding ketone, 4-(furan-3-yl)-3-methylbutan-2-one. Chiral complexes of metals such as ruthenium, rhodium, and iridium, combined with chiral ligands, are effective for this transformation. researchgate.netmdpi.com For instance, ruthenium catalysts paired with chiral diphosphine ligands have shown high enantioselectivity in the hydrogenation of various ketones. mdpi.com Copper-catalyzed asymmetric propargylic substitution has also emerged as a robust method for creating sterically congested carbon stereocenters. nih.gov
The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (e.e.). The mechanism often involves the coordination of the ketone to the chiral metal catalyst, followed by the stereoselective transfer of a hydride from a reducing agent. researchgate.net
Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. acs.org Chiral amines, amino acids, and their derivatives have been successfully used to catalyze asymmetric aldol and Michael reactions, which can be key steps in building the carbon skeleton of the target molecule. For instance, proline and its derivatives can catalyze the enantioselective cross-aldol reaction between a furan-containing aldehyde and a ketone, establishing one of the chiral centers. An organocatalytic approach could involve the epoxidation or aziridination of α,β-unsaturated aldehydes followed by a Feist-Bénary reaction to construct the furan ring with attached chiral side chains. acs.org
| Catalyst Type | Example Catalyst/Ligand | Reaction Type | Typical Substrate | Potential Application |
| Metal-Catalyzed | Ru-(S)-BINAP | Asymmetric Hydrogenation | Prochiral Ketones | Enantioselective reduction of 4-(furan-3-yl)-3-methylbutan-2-one |
| Metal-Catalyzed | Cu-Pybox | Propargylic Amination | Propargylic Electrophiles | Synthesis of chiral amino alcohol precursors nih.gov |
| Organocatalysis | L-Proline | Aldol Reaction | Aldehydes and Ketones | Asymmetric C-C bond formation to build the backbone |
| Organocatalysis | Chiral Phosphoric Acid | Imine Activation | Imines | Synthesis of chiral amines and their derivatives researchgate.net |
Biocatalytic Transformations for Chiral Resolution or Asymmetric Synthesis
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high stereo- and regioselectivity under mild conditions. researchgate.net This approach is increasingly attractive for the synthesis of enantiomerically pure compounds.
Kinetic Resolution: For the synthesis of this compound, a racemic mixture of the alcohol can be subjected to kinetic resolution using enzymes like lipases. In this process, the enzyme selectively catalyzes a reaction (e.g., acylation) of one enantiomer, leaving the other enantiomer unreacted. For example, lipases can be used in the dynamic kinetic resolution (DKR) of secondary alcohols, where the unreacted enantiomer is racemized in situ by a metal catalyst, theoretically allowing for a 100% yield of the desired acylated product. mdpi.com
Asymmetric Synthesis: Alternatively, ketoreductases (KREDs) can be employed for the asymmetric reduction of the prochiral ketone, 4-(furan-3-yl)-3-methylbutan-2-one, to directly yield one enantiomer of the alcohol with high enantiopurity. mdpi.com The selection of the appropriate KRED is crucial, as different enzymes can produce opposite enantiomers.
| Biocatalytic Method | Enzyme Class | Principle | Application to Target Molecule |
| Kinetic Resolution | Lipases | Enantioselective acylation of a racemic alcohol | Separation of (R)- and (S)-4-(furan-3-yl)-3-methylbutan-2-ol |
| Asymmetric Reduction | Ketoreductases (KREDs) | Enantioselective reduction of a prochiral ketone | Direct synthesis of (R)- or (S)-4-(furan-3-yl)-3-methylbutan-2-ol from its ketone precursor |
| Chemoenzymatic Cascade | Laccase/Transaminase | Oxidation of a racemic alcohol followed by asymmetric amination | Synthesis of chiral amino alcohol precursors researchgate.net |
Diastereoselective Synthesis of this compound Isomers
Achieving diastereoselectivity involves controlling the relative configuration of the two stereocenters (at C2 and C3) in the target molecule. This can be accomplished through various strategies, including substrate-controlled and reagent-controlled synthesis.
One potential route involves an aldol reaction between 3-furaldehyde (B129913) and 2-butanone, followed by reduction of the resulting keto-alcohol. The stereochemical outcome of the aldol addition can be influenced by the choice of metal enolate (e.g., lithium, boron) and the reaction conditions, which control the geometry of the enolate and the transition state of the reaction.
Another approach is the stereoselective reduction of the ketone 4-(furan-3-yl)-3-methylbutan-2-one, where the existing stereocenter at C3 directs the approach of the reducing agent to the carbonyl group. This substrate-controlled reduction can favor the formation of one diastereomer over the other. For example, chelation-controlled reduction using a reagent like zinc borohydride (B1222165) can lead to high diastereoselectivity by forming a rigid cyclic intermediate. The stereochemistry of furan reactions is a critical consideration, particularly in cycloaddition reactions where the approach of the dienophile determines the adduct's stereochemistry. numberanalytics.com
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to design chemical processes that are environmentally benign, reducing waste and energy consumption. researchgate.net
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Developing synthetic routes that operate under solvent-free conditions or in water is a key goal of green chemistry.
Solvent-Free Conditions: Some furan syntheses can be performed under solvent-free conditions, often with microwave assistance, which can lead to shorter reaction times and higher yields. rsc.orgbenthamdirect.com For example, the acid-catalyzed cyclization of 1,4-dicarbonyl compounds (Paal-Knorr synthesis) can sometimes be conducted without a solvent. organic-chemistry.org A triflic acid-promoted synthesis of substituted furans has been shown to be effective under solvent-free conditions. rsc.org
Aqueous Conditions: Performing reactions in water is highly desirable due to its low cost, non-flammability, and environmental friendliness. While many organic reagents have low water solubility, techniques like using surfactants to create micelles can facilitate reactions in aqueous media. organic-chemistry.org Gold-catalyzed cyclizations of diols to form furan-containing structures have been successfully carried out in water. organic-chemistry.org
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final product. nih.gov
Catalytic Reactions: The use of catalytic reagents is superior to stoichiometric ones as catalysts are used in small amounts and can be recycled, significantly reducing waste. researchgate.net Asymmetric catalysis and biocatalysis are inherently atom-economical approaches.
Reaction Design: Reaction types that are inherently atom-economical, such as cycloadditions and tandem reactions, should be prioritized. nih.govresearchgate.net The Diels-Alder reaction, for instance, is a classic example of a 100% atom-economical reaction that can be used to construct furan-containing ring systems. researchgate.net Designing a synthetic route that combines multiple steps into a one-pot procedure can also minimize waste from intermediate workups and purifications. rsc.org
Optimization of Synthetic Routes for Scalability of this compound
For a synthetic route to be industrially viable, it must be scalable, meaning it can be safely and efficiently performed on a large scale. Optimization focuses on several key parameters:
Catalyst Loading and Turnover: Reducing the amount of expensive metal catalysts is crucial for cost-effectiveness. Research would focus on developing catalysts with high turnover numbers (TON) and turnover frequencies (TOF).
Reaction Time and Temperature: Optimizing reaction time and temperature can improve throughput and reduce energy consumption. Microwave-assisted synthesis has been shown to accelerate reactions, although scalability can be a challenge. benthamdirect.com
Purification: Developing purification methods that avoid laborious and solvent-intensive techniques like column chromatography is important for large-scale production. Crystallization, distillation, or extraction are often preferred.
Process Safety: A thorough evaluation of the reaction's thermal hazards and potential for runaway reactions is essential before scaling up.
A study on the synthesis of furan-ring fused chalcones compared traditional and microwave-assisted methods, finding that the microwave method resulted in shorter reaction times and high yields (87-94%), indicating a potential avenue for optimization. benthamdirect.com The use of tandem or cascade reactions, where multiple transformations occur in a single pot, can also enhance scalability by reducing the number of unit operations. pnas.org
Chemical Reactivity and Mechanistic Investigations of 4 Furan 3 Yl 3 Methylbutan 2 Ol
Reaction Pathways and Intermediates in Transformations of 4-(Furan-3-YL)-3-methylbutan-2-OL
No specific reaction pathways or intermediates for the transformation of this compound have been documented. In general, furan-containing compounds can undergo a variety of transformations. The furan (B31954) ring is susceptible to electrophilic substitution, cycloaddition reactions, and ring-opening under acidic conditions. rsc.orgresearchgate.net The secondary alcohol can be oxidized to a ketone or undergo dehydration to form an alkene.
Kinetic and Thermodynamic Studies of Reactions Involving this compound
There are no published kinetic or thermodynamic studies for reactions involving this compound. Such studies would be crucial for understanding reaction rates and equilibria. For example, kinetic studies on the acid-catalyzed ring opening of other substituted furans have been performed, indicating that the reaction proceeds via specific acid catalysis. rsc.orgresearchgate.net
Investigations into the Reactivity of the Furan Moiety within this compound
Specific investigations into the reactivity of the furan moiety in this particular compound are not available. The reactivity of the furan ring is influenced by its substituents. rsc.orgresearchgate.net Alkyl groups, such as the one present in the target molecule, are generally electron-donating and can activate the furan ring towards electrophilic substitution, directing incoming electrophiles to the C2 and C5 positions. youtube.com The furan ring can also be oxidized, leading to ring-opened products like dicarbonyl compounds or complete degradation to carboxylic acids. researchgate.net
Reactions at the Secondary Alcohol Functionality of this compound
While no specific reactions have been reported for the secondary alcohol in this compound, secondary alcohols, in general, can be oxidized to ketones using a variety of oxidizing agents. They can also undergo esterification with carboxylic acids or their derivatives, and etherification. Dehydration of the alcohol, typically under acidic conditions, would lead to the formation of an alkene. The presence of the furan ring could influence these reactions. For instance, the furan-secondary alcohol Csp2-H...OH synthon has been noted in the crystal packing of other bioactive molecules. nih.gov
Stereochemical Outcomes of Reactions Involving this compound
The stereochemical outcomes of reactions involving this compound have not been studied. The molecule contains two chiral centers, meaning it can exist as four possible stereoisomers. Any reaction at these chiral centers or the creation of a new one would have stereochemical implications. For instance, the reduction of a ketone precursor to form the secondary alcohol could be achieved with stereocontrol using chiral reducing agents. The synthesis of related furan-containing compounds, such as (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, has been achieved with high stereoselectivity. acs.org
Computational Mechanistic Studies of this compound Reactions
There are no computational mechanistic studies specifically for this compound. Computational studies on furan and its derivatives have been conducted to understand phenomena like pyrolysis and ring-opening reactions. nih.govaip.orgresearchgate.net Such studies for the target molecule could provide valuable insights into its electronic structure, reaction mechanisms, and the stability of potential intermediates and transition states. For example, density functional theory (DFT) calculations could be used to model reaction pathways and predict activation energies. rsc.orgresearchgate.net
Derivatization and Analog Synthesis of 4 Furan 3 Yl 3 Methylbutan 2 Ol
Synthesis of Structural Analogs Modifying the Furan (B31954) Ring
In the broader context of furan chemistry, the modification of the furan ring is a common strategy for creating structural analogs. psu.edu Techniques such as electrophilic substitution, lithiation followed by quenching with electrophiles, and various cross-coupling reactions are frequently employed to introduce a wide range of substituents onto the furan nucleus. psu.edu For instance, silylation can be used as a protective group strategy to direct substitution to specific positions on the furan ring. psu.edu However, no studies have been identified that apply these methods to 4-(Furan-3-YL)-3-methylbutan-2-OL.
Preparation of Derivatives with Altered Side Chain Structures
The alteration of side chains in organic molecules is a fundamental aspect of medicinal chemistry and drug discovery. For a molecule like this compound, this could involve strategies such as homologation to extend the carbon chain, introduction of branching, or the incorporation of different functional groups. These modifications can be achieved through various synthetic routes, but again, the literature lacks specific examples starting from or targeting derivatives of this compound.
Functionalization of the Hydroxyl Group
The hydroxyl group is a versatile functional handle for derivatization. nih.gov Generally, it can be converted into esters, ethers, carbonates, and other functional groups to modulate properties like solubility, and metabolic stability. Standard reactions such as acylation with acid chlorides or anhydrides, or etherification using alkyl halides under basic conditions, are commonplace. nih.gov While these are standard organic chemistry transformations, their specific application to this compound, including reaction conditions and yields, has not been reported.
Stereochemical Diversity in Analog Libraries
The synthesis of stereoisomers is critical in understanding the structure-activity relationships of chiral molecules. For this compound, which contains stereocenters, the generation of a library of stereochemically diverse analogs would require stereoselective synthetic methods. This could involve the use of chiral catalysts, chiral auxiliaries, or resolution of racemic mixtures. There is currently no published research describing the synthesis of different stereoisomers of this compound.
Synthesis of Conjugates and Probes
Incorporating a molecule into a conjugate or a probe, for example, by attaching a fluorescent tag or a biotin (B1667282) moiety, is a common strategy for studying its biological interactions. This typically involves the functionalization of a suitable handle on the molecule, such as the hydroxyl group. The design and synthesis of such probes are highly specific to the research question and the target molecule. No such conjugates or probes based on the this compound scaffold have been described in the literature.
Combinatorial Approaches to the Generation of Derivatives
Combinatorial chemistry offers a high-throughput method for generating large libraries of related compounds for screening purposes. This approach could, in principle, be applied to the synthesis of derivatives of this compound by systematically varying the substituents on the furan ring and the side chain. However, the development of a combinatorial synthesis strategy requires a robust and well-characterized set of reactions for the scaffold of interest. The foundational research to support such a program for this compound is not yet available.
Advanced Spectroscopic and Chiroptical Characterization Methodologies for 4 Furan 3 Yl 3 Methylbutan 2 Ol
Elucidation of Stereochemistry via Advanced NMR Techniques
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules. For 4-(Furan-3-YL)-3-methylbutan-2-OL and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, HMBC, and NOESY, provides a detailed picture of the molecular framework and stereochemistry.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum of this compound reveals distinct signals for each proton, with chemical shifts influenced by their local electronic environment. For instance, the protons on the furan (B31954) ring typically appear in the aromatic region, while the protons of the methyl and methylene (B1212753) groups in the butanol chain resonate at higher fields. docbrown.infohmdb.cacontaminantdb.cachemicalbook.com Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. researchgate.net The presence of a chiral center at C-2 and a stereocenter at C-3 leads to diastereotopic protons and carbons, which can result in complex splitting patterns.
2D NMR:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, establishing the connectivity of adjacent protons. science.govslideshare.netprinceton.eduresearchgate.net For this compound, COSY correlations would confirm the sequence of protons along the butanol chain and within the furan ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. science.govslideshare.netprinceton.edursc.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-4 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular structure, including the connection of the butanol side chain to the furan ring. science.govslideshare.netprinceton.eduresearchgate.netrsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the relative stereochemistry by identifying protons that are close in space, regardless of their bonding connectivity. science.govslideshare.netprinceton.edursc.org For instance, NOE correlations between the methyl group at C-3 and protons on the furan ring or the butanol chain can help establish the preferred conformation and the relative orientation of the substituents.
Table 1: Predicted NMR Data for this compound
| Technique | Observed Correlations/Data | Interpretation |
| ¹H NMR | Multiple signals in aliphatic and aromatic regions. | Provides information on the different proton environments. |
| ¹³C NMR | Distinct signals for each carbon atom. | Reveals the carbon framework of the molecule. researchgate.net |
| COSY | Cross-peaks between adjacent protons. | Confirms the connectivity within the butanol chain and furan ring. science.govslideshare.netprinceton.eduresearchgate.net |
| HSQC | Correlation between directly bonded ¹H and ¹³C nuclei. | Assigns carbon signals based on attached protons. science.govslideshare.netprinceton.edursc.org |
| HMBC | Long-range ¹H-¹³C correlations. | Establishes the overall connectivity of the molecule. science.govslideshare.netprinceton.eduresearchgate.netrsc.org |
| NOESY | Through-space correlations between protons. | Determines the relative stereochemistry and conformational preferences. science.govslideshare.netprinceton.edursc.org |
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers valuable insights into the conformational landscape of this compound by probing the vibrational modes of its functional groups. udayton.eduglobalresearchonline.netresearchgate.netorientjchem.orgnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to specific functional groups. udayton.educhemicalpapers.comchemicalbook.comnist.gov The O-H stretching vibration of the alcohol group would appear as a broad band, typically in the range of 3200-3600 cm⁻¹. C-H stretching vibrations of the furan ring and the alkyl chain would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the furan ring are expected in the 1500-1650 cm⁻¹ region, while the C-O stretching of the alcohol and the furan ether linkage would be found in the fingerprint region (1000-1300 cm⁻¹). udayton.eduglobalresearchonline.net The precise position and shape of these bands can be sensitive to hydrogen bonding and conformational changes. orientjchem.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C bonds of the furan ring are typically strong Raman scatterers. udayton.educhemicalpapers.com Analysis of the Raman spectrum can aid in the assignment of skeletal vibrations and provide further details on the conformational equilibrium. udayton.edu
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H | Stretching | 3200-3600 | IR |
| C-H (furan) | Stretching | ~3100 | IR, Raman |
| C-H (alkyl) | Stretching | 2850-3000 | IR, Raman |
| C=C (furan) | Stretching | 1500-1650 | IR, Raman |
| C-O (alcohol) | Stretching | 1000-1200 | IR |
| C-O (furan) | Stretching | 1000-1300 | IR |
Chiroptical Spectroscopy for Absolute Configuration Assignment
Determining the absolute configuration of the two chiral centers in this compound is a critical aspect of its characterization. Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for this purpose.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govunipi.itfrontiersin.org The furan ring in this compound acts as a chromophore. The ECD spectrum, particularly the Cotton effects associated with the π-π* transitions of the furan ring, is highly sensitive to the stereochemistry of the adjacent chiral centers. nih.gov By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for each possible enantiomer, the absolute configuration can be reliably assigned. frontiersin.orgmdpi.com
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and measures the differential absorption of left and right circularly polarized infrared light. mdpi.combiotools.us VCD is applicable to all chiral molecules, regardless of the presence of a UV-Vis chromophore. biotools.us The VCD spectrum provides a rich fingerprint of the molecule's stereochemistry. Similar to ECD, the comparison of the experimental VCD spectrum with the calculated spectra for the different stereoisomers allows for the determination of the absolute configuration. biotools.us
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of this compound. Tandem mass spectrometry (MS/MS) experiments are used to study its fragmentation pathways, which can provide valuable structural information.
The fragmentation of furan and its derivatives upon ionization is a complex process that can involve isomerization, skeletal fragmentation, and loss of small neutral molecules like H₂. osti.govacs.org The fragmentation of this compound would likely be initiated by the loss of a water molecule from the alcohol group or cleavage of the C-C bond adjacent to the furan ring or the hydroxyl group. The analysis of the fragment ions can help to confirm the connectivity of the molecule. aps.orgresearchgate.neted.ac.uk
Table 3: Potential Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Mechanism |
| [M]⁺• | [M-H₂O]⁺• | H₂O | Dehydration of the alcohol. |
| [M]⁺• | [C₅H₅O]⁺ | C₄H₉OH | Cleavage of the bond between the furan ring and the side chain. |
| [M]⁺• | [C₈H₁₃O]⁺ | CH₃ | Loss of a methyl group. |
| [M-H₂O]⁺• | Various | Further fragmentation | Ring opening or rearrangement of the furan ring. osti.govacs.org |
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction (SCXRD) is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.govnih.govnorthwestern.eduberkeley.edu If a suitable single crystal of this compound can be grown, SCXRD analysis would provide precise bond lengths, bond angles, and torsional angles. This data would definitively establish the relative stereochemistry of the two chiral centers. For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can often be determined using anomalous dispersion effects.
The formation of co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, can sometimes facilitate the growth of high-quality crystals suitable for SCXRD. google.comnih.govnih.gov Co-crystallization of this compound with a suitable co-former could be explored if obtaining single crystals of the pure compound proves difficult.
Hyphenated Techniques for Structural Confirmation
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the confirmation of the structure of individual components.
Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR combines the separation power of gas chromatography with the structural information provided by infrared spectroscopy. This technique could be used to separate the different stereoisomers of this compound and obtain their individual IR spectra, which can aid in their identification.
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR couples liquid chromatography with NMR spectroscopy. This is particularly useful for the analysis of thermally labile or non-volatile compounds. LC-NMR could be employed to separate the diastereomers of this compound and acquire their NMR spectra online, providing detailed structural information for each separated isomer.
The application of these hyphenated techniques would provide an additional layer of confidence in the structural and stereochemical assignment of this compound, especially when analyzing mixtures of its stereoisomers. mdpi.com
Theoretical and Computational Studies of 4 Furan 3 Yl 3 Methylbutan 2 Ol
Conformational Analysis and Energy Landscape Mapping of 4-(Furan-3-YL)-3-methylbutan-2-OL
The conformational flexibility of this compound, arising from the rotatable bonds in its aliphatic chain and the orientation of the furan (B31954) ring, dictates its three-dimensional structure and, consequently, its physical and chemical properties. A thorough conformational analysis is the first step in its theoretical characterization.
This analysis would typically commence with a systematic search of the conformational space to identify all possible low-energy structures, or conformers. This is achieved by rotating the single bonds, specifically the C-C bonds of the butanol chain and the C-C bond connecting the furan ring to the aliphatic chain. The potential energy surface of the molecule is then mapped to understand the relative stabilities of these conformers and the energy barriers separating them.
For a molecule like this compound, the key dihedral angles to be investigated would be around the C2-C3 and C3-C4 bonds of the butanol chain and the C3(furan)-C4(butane) bond. The potential energy scan for rotation around these bonds would reveal the most stable staggered conformations and the higher-energy eclipsed conformations. The results of such an analysis for a related furan-containing compound, N-methylfuran-2-carboxamide, have shown that specific conformations are stabilized by intramolecular hydrogen bonding. nih.gov In the case of this compound, weak intramolecular hydrogen bonds between the hydroxyl group and the furan oxygen could influence the conformational preferences.
The energy landscape can be visualized as a multi-dimensional surface where the valleys represent stable conformers and the peaks represent transition states between them. numberanalytics.com Computational methods like the threshold algorithm can be employed to create a global picture of this landscape, providing insights into the depths of the energy minima for each conformer. nih.gov
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C2-C3-C4-C(furan)) (°) | Relative Energy (kcal/mol) |
| 1 | 60 | 0.00 |
| 2 | 180 | 0.85 |
| 3 | -60 | 1.20 |
Note: This table presents hypothetical data for illustrative purposes, based on typical energy differences between conformers in flexible molecules.
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for this compound
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of a molecule. mdpi.com For this compound, these calculations would provide a wealth of information about its chemical behavior.
The electronic properties are primarily described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. In furan and its derivatives, the HOMO is typically a π-orbital delocalized over the aromatic ring, while the LUMO is a π*-antibonding orbital. mdpi.com
From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify the molecule's reactivity. hakon-art.comasrjetsjournal.org These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released upon adding an electron (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).
Chemical Softness (S): The reciprocal of hardness ( 1/η ).
Electrophilicity Index (ω): A measure of the stabilization energy upon accepting electrons ( χ2/2η ).
These descriptors are invaluable for predicting how this compound would interact with other chemical species. For instance, a study on furan derivatives as corrosion inhibitors utilized these descriptors to correlate with their inhibition efficiency. digitaloceanspaces.com
Table 2: Predicted Global Reactivity Descriptors for this compound (Illustrative Values)
| Descriptor | Value |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -0.8 |
| Energy Gap (eV) | 5.7 |
| Ionization Potential (eV) | 6.5 |
| Electron Affinity (eV) | 0.8 |
| Electronegativity (eV) | 3.65 |
| Chemical Hardness (eV) | 2.85 |
| Electrophilicity Index | 2.34 |
Note: These values are hypothetical and serve to illustrate the output of such calculations. They are based on typical ranges observed for furan derivatives.
Prediction of Spectroscopic Parameters for this compound Isomers
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which is essential for their identification and characterization. For the different stereoisomers of this compound, DFT calculations can provide theoretical spectra that can be compared with experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of 1H and 13C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. globalresearchonline.net These calculations are highly sensitive to the molecular geometry, and thus, accurate conformational analysis is a prerequisite. Theoretical NMR spectra can help in assigning the peaks in an experimental spectrum and in distinguishing between different isomers. Studies on furan derivatives have shown a good correlation between calculated and experimental NMR chemical shifts. researchgate.netnih.govbris.ac.ukkcl.ac.uk
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. This spectrum would show characteristic peaks for the functional groups present in this compound, such as the O-H stretch of the alcohol, C-H stretches of the aliphatic and furan parts, and the C-O and C=C vibrations of the furan ring. Theoretical vibrational analysis can aid in the interpretation of experimental IR spectra and in understanding the vibrational modes of the molecule. globalresearchonline.net
Table 3: Predicted Key Spectroscopic Data for a Conformer of this compound (Illustrative)
| Spectroscopic Parameter | Predicted Value |
| 1H NMR Chemical Shift (O-H) | 2.5 ppm |
| 13C NMR Chemical Shift (C-OH) | 68 ppm |
| IR Frequency (O-H stretch) | 3400 cm-1 |
| IR Frequency (C=C stretch, furan) | 1550 cm-1 |
Note: These are example values to illustrate the type of data obtained from spectroscopic predictions.
Molecular Dynamics Simulations of this compound in Different Environments
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, especially in condensed phases like solutions. fao.orgacs.org For this compound, MD simulations would be crucial for understanding its behavior in different solvent environments, such as water or an organic solvent.
An MD simulation would model the interactions between the solute molecule and a large number of solvent molecules. This allows for the study of:
Solvation Structure: How the solvent molecules arrange themselves around the solute, particularly the hydrogen bonding between the alcohol group and water molecules. nih.gov
Conformational Dynamics: How the molecule transitions between different conformations in solution, providing a more realistic picture than gas-phase calculations.
Transport Properties: The simulation can be used to calculate properties like the diffusion coefficient of the molecule in a given solvent. nih.govrsc.org
The results of MD simulations are often presented as radial distribution functions, which show the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. For this compound in water, this would reveal the structure of the hydration shells around the hydroxyl group and the furan ring.
Computational Prediction of Reaction Pathways and Transition States Involving this compound
Computational chemistry can be used to explore the potential chemical reactions that this compound might undergo. rsc.org This involves mapping the potential energy surface for a given reaction to identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.
For this compound, one could investigate reactions such as:
Dehydration: The acid-catalyzed elimination of water to form an alkene.
Oxidation: The conversion of the secondary alcohol to a ketone.
Reactions involving the furan ring: Furans can participate in various reactions, including cycloadditions and electrophilic substitutions. rsc.orgacs.orgpku.edu.cn
By calculating the geometries and energies of the transition states for these potential pathways, one can predict which reactions are most likely to occur under specific conditions. For example, a computational study on the pyrolysis of furan derivatives identified the optimal reaction pathways for the formation of carbon monoxide. researchgate.net
Table 4: Hypothetical Activation Energies for Potential Reactions of this compound
| Reaction | Predicted Activation Energy (kcal/mol) |
| Dehydration (E1 mechanism) | 25 |
| Oxidation to Ketone | 15 |
| Diels-Alder with Maleimide | 20 |
Note: These are illustrative values to demonstrate the type of information obtained from reaction pathway calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Derivatives (Excluding Human Activity/Toxicity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity or property. nih.gov For derivatives of this compound, QSAR models could be developed to predict various physicochemical properties or activities in non-human systems.
To build a QSAR model, a dataset of furan derivatives with known properties would be used. digitaloceanspaces.comcore.ac.ukresearchgate.netresearchgate.net For each molecule, a set of molecular descriptors would be calculated. These can include:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure.
Quantum chemical descriptors: Such as HOMO/LUMO energies, dipole moment, and partial charges. mdpi.com
Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical equation that links the descriptors to the property of interest. core.ac.ukresearchgate.net Such models could be used to predict properties like:
Boiling point
Solubility
Corrosion inhibition efficiency digitaloceanspaces.com
Performance as a biofuel additive
It is important to note that these QSAR models would be predictive tools to guide the design of new derivatives with desired properties, reducing the need for extensive experimental screening.
Mechanistic Biological Activity Studies of 4 Furan 3 Yl 3 Methylbutan 2 Ol in Non Human Models
Investigation of Molecular Targets and Ligand Binding in in vitro Systems
Specific molecular targets and ligand binding affinities for 4-(furan-3-yl)-3-methylbutan-2-ol have not been extensively characterized. Research on similar furan (B31954) derivatives suggests that the furan nucleus can interact with a variety of biological receptors. ijabbr.com The exploration of furan-containing compounds often involves assessing their binding affinity to specific enzymes, signaling proteins, or receptors to identify potential therapeutic targets. ijabbr.comresearchgate.net
Table 1: Potential Molecular Targets for Furan-Containing Compounds
| Target Class | Potential Interaction |
|---|---|
| Receptors | Furan scaffolds show affinity for various receptors, suggesting a role in modulating cellular signaling pathways. ijabbr.com |
| Enzymes | Furan derivatives have been investigated for their ability to inhibit or activate specific enzymes. mdpi.com |
Enzymatic Inhibition or Activation Mechanisms by this compound
There is a lack of specific studies on the enzymatic inhibition or activation mechanisms of this compound. However, the broader class of furan derivatives has been evaluated for such activities. For instance, some flavan-3-ols, which are structurally distinct but also contain heterocyclic rings, exhibit antioxidant activity through the inhibition of prooxidative enzymes like lipoxygenase. mdpi.com The potential for this compound to interact with enzymes remains an area for future investigation.
Cellular Pathway Modulation by this compound in Model Organisms (e.g., Yeast, Bacteria, Insect Cells)
The influence of this compound on cellular pathways in model organisms is not well-defined. However, studies on other furan derivatives have demonstrated biological activity in such systems. For example, certain aryl furan derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net
In yeast, such as Saccharomyces cerevisiae, various compounds can modulate key signaling pathways that regulate metabolism, stress response, and cell growth. nih.govfrontiersin.org While 3-methyl-2-butanol (B147160) is a known metabolite in Saccharomyces cerevisiae, the specific effects of the furan-containing analog, this compound, have not been reported. nih.gov
Research into furan fatty acid biosynthesis in bacteria like Rhodobacter sphaeroides and Rhodopseudomonas palustris has identified the genes and intermediates involved, indicating that furan-containing molecules play a role in bacterial lipid metabolism. nih.gov
Structure-Activity Relationships for Non-Human Biological Systems (Excluding Human Activity)
Systematic structure-activity relationship (SAR) studies specifically for this compound are limited. However, SAR studies are a common approach for optimizing the biological activity of lead compounds. nih.govebi.ac.uk For furan-containing compounds, modifications to the furan ring or its substituents can significantly impact their biological effects. nih.gov For example, in a series of 2'-modified-4'-selenoarabinofuranosyl-pyrimidines, the introduction of a fluoro group at the 2' position resulted in a potent anticancer agent. elsevierpure.com
| Introduction of different functional groups | May lead to enhanced or novel biological activities. elsevierpure.com |
Gene Expression Profiling and Proteomic Analysis in Response to this compound Exposure in Non-Human Models
No specific gene expression or proteomic studies have been published for this compound. Such studies are valuable for understanding the broader biological impact of a compound. For example, gene expression profiling has been used to investigate the effects of other chemical exposures, such as n-butanol, on biological systems. nih.gov The regulation of gene expression by specific transcription factors, like GATA-3's role in IL-4 expression, highlights the complex molecular mechanisms that can be elucidated through these techniques. nih.gov
Interaction of this compound with Biological Membranes and Macromolecules (e.g., Proteins, DNA)
Direct studies on the interaction of this compound with biological membranes and macromolecules are not available. However, research on other small molecules, such as methylated flavonoids, demonstrates that such compounds can interact with and modify the properties of biological membranes. nih.gov These flavonoids were found to impact both the hydrophilic and hydrophobic regions of red blood cell and model lipid membranes, leading to changes in membrane order and fluidity. nih.gov Furthermore, some of these compounds were shown to bind to proteins like human serum albumin. nih.gov Given its chemical structure, this compound may also have the potential to interact with biological membranes and macromolecules, a hypothesis that awaits experimental validation.
Metabolic Pathways of 4 Furan 3 Yl 3 Methylbutan 2 Ol in Non Human Systems
Identification of Metabolites of 4-(Furan-3-YL)-3-methylbutan-2-OL in in vitro Biotransformation Systems (e.g., Microsomes, Hepatocytes from Non-Human Species)
The in vitro biotransformation of this compound in non-human liver microsomes and hepatocytes is anticipated to yield a range of phase I and phase II metabolites. While specific studies on this compound are not available, the metabolic profile can be predicted based on the known biotransformation of other furan (B31954) derivatives. nih.gov
Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, is expected to target both the furan ring and the alkyl side chain. The most significant metabolic activation step for many furan-containing xenobiotics is the oxidation of the furan ring. nih.gov This process generates a highly reactive and electrophilic intermediate, typically a cis-2-butene-1,4-dial derivative (an α,β-unsaturated dialdehyde), through the formation of an unstable epoxide or direct ring cleavage. nih.govnih.gov This reactive metabolite can subsequently be hydrolyzed to more stable products or conjugate with cellular nucleophiles.
The alkyl side chain of this compound possesses a secondary alcohol group, which is a potential site for oxidation to the corresponding ketone, 4-(furan-3-yl)-3-methylbutan-2-one. Further oxidation or reduction of this ketone could also occur.
Phase II metabolism would likely involve the conjugation of the secondary alcohol group with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to form a glucuronide conjugate. This process increases the water solubility of the compound, facilitating its excretion.
The following table outlines the potential metabolites identified in in vitro systems based on analogous compounds.
| Metabolite Type | Predicted Metabolite of this compound | Metabolic Pathway | Notes |
| Phase I | 4-(Furan-3-yl)-3-methylbutan-2-one | Oxidation of the secondary alcohol | Catalyzed by alcohol dehydrogenases or CYPs. |
| Phase I | Ring-opened dialdehyde (B1249045) | Furan ring oxidation | Forms a reactive cis-enedial intermediate. nih.gov |
| Phase I | Hydrolyzed ring-opened products | Hydrolysis of the dialdehyde | Leads to the formation of more stable dicarboxylic acids or keto-acids. |
| Phase II | This compound glucuronide | Glucuronidation of the secondary alcohol | A common detoxification pathway for alcohols. |
| Phase II | Glutathione (B108866) (GSH) conjugate | Conjugation of the reactive dialdehyde with GSH | A key detoxification pathway for reactive furan metabolites. nih.gov |
Enzymatic Characterization of Enzymes Involved in this compound Metabolism (e.g., Cytochrome P450s, Glucuronosyltransferases)
The metabolism of this compound is expected to be catalyzed by a suite of drug-metabolizing enzymes, primarily from the Cytochrome P450 superfamily and UGTs.
Cytochrome P450 (CYP) Enzymes: The oxidation of the furan ring is a hallmark of CYP-mediated metabolism. nih.gov Several CYP isozymes are known to metabolize furan-containing compounds. For instance, CYP2E1 is the primary enzyme responsible for the oxidation of furan itself, while isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 have been implicated in the metabolism of various furan derivatives. nih.govnih.gov In rats, CYP2C11, 2E1, 3A1, and 3A2 have been shown to be involved in the metabolism of furosemide (B1674285). nih.gov Given the structural features of this compound, it is plausible that multiple CYP isoforms, particularly from the CYP2C, CYP2E, and CYP3A subfamilies, are involved in its biotransformation in non-human species. medsafe.govt.nz
UDP-Glucuronosyltransferases (UGTs): The secondary alcohol in the structure of this compound is a prime substrate for glucuronidation. UGTs are a family of enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid to a substrate, a major phase II detoxification reaction. This would result in a more polar and readily excretable metabolite.
The table below summarizes the key enzymes likely involved in the metabolism.
| Enzyme Family | Specific Enzyme (Examples) | Role in Metabolism of this compound |
| Cytochrome P450 | CYP2E1, CYP3A family, CYP2C family | Oxidation of the furan ring; potential oxidation of the alkyl side chain. nih.govnih.gov |
| UDP-Glucuronosyltransferases | UGT1A, UGT2B families | Glucuronidation of the secondary alcohol group. |
| Alcohol Dehydrogenase | ADH | Oxidation of the secondary alcohol to a ketone. |
Metabolic Fate of the Furan Ring in this compound
The metabolic fate of the furan ring is a critical aspect of the biotransformation of this compound. The oxidation of the furan ring by CYP enzymes is generally considered an activation step, leading to the formation of reactive metabolites. nih.govresearchgate.net
The accepted mechanism involves the formation of an α,β-unsaturated dialdehyde, specifically a cis-2-butene-1,4-dial derivative. nih.gov This transformation is thought to proceed either through a highly unstable epoxide intermediate or by direct cleavage of the furan ring. nih.gov Studies with deuterated furan analogues have shown that the deuterium (B1214612) is retained in the ring-opened metabolite, supporting a direct cleavage mechanism to an unsaturated aldehyde. nih.gov
This reactive dialdehyde is a soft electrophile and can readily react with cellular nucleophiles. A primary detoxification pathway for this reactive intermediate is conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugate is less reactive and can be further metabolized and excreted. nih.gov If not detoxified, the reactive dialdehyde can covalently bind to macromolecules such as proteins and DNA, which is a potential mechanism of toxicity for some furan-containing compounds. nih.gov
Species-Specific Differences in Metabolism of this compound in Non-Human Organisms
Significant species-specific differences in the metabolism of xenobiotics are common, and furan-containing compounds are no exception. These differences can be both quantitative (rates of metabolism) and qualitative (types of metabolites formed). Such variations are often due to differences in the expression and activity of drug-metabolizing enzymes like CYPs and UGTs among species. nih.gov
For example, studies on the diuretic furosemide have revealed notable metabolic differences between rats and mice. In rats, the major metabolic pathways are acyl glucuronidation and furan ring oxidation. In contrast, mice metabolize furosemide to a much lesser extent, with the parent drug accounting for the majority of the excreted dose. nih.gov Furthermore, the GSH conjugate of the furan ring-opened metabolite of furosemide was detected in rats but not in mice. nih.gov
Similar species-specific differences can be anticipated for the metabolism of this compound. For instance, the balance between furan ring oxidation and side-chain metabolism, as well as the efficiency of glucuronidation and GSH conjugation, may vary significantly between species like rats, mice, and dogs.
The following table illustrates potential species differences based on the furosemide example.
| Species | Major Metabolic Pathways for Furosemide (as a model) | Implication for this compound Metabolism |
| Rat | Acyl glucuronidation, Furan ring oxidation (GSH conjugate formed). nih.gov | May exhibit significant furan ring oxidation and efficient glucuronidation. |
| Mouse | Limited metabolism, primarily excretion of the parent drug. nih.gov | Metabolism may be slower compared to rats, with less furan ring opening. |
Effect of Structural Modifications on Metabolic Stability of this compound Derivatives (Non-Human)
The metabolic stability of a compound can be altered through structural modifications aimed at blocking or slowing down metabolic pathways. For this compound derivatives, modifications could target the furan ring or the alkyl side chain to enhance stability in non-human systems.
One common strategy is to introduce electron-withdrawing groups to the furan ring to decrease its susceptibility to CYP-mediated oxidation. Another approach is steric hindrance, where bulky groups are placed near the sites of metabolism to prevent enzyme access. For instance, replacing metabolically labile positions with fluorine atoms is a technique sometimes used to improve metabolic stability. However, this can sometimes lead to unexpected metabolic pathways, such as enzymatic C-F bond hydrolysis. nih.gov
Modifications to the side chain could also impact metabolic stability. For example, altering the stereochemistry of the alcohol or replacing the hydroxyl group with a more stable functional group could prevent oxidation or glucuronidation. Studies on other drug candidates have shown that replacing a piperazine (B1678402) ring with a piperidine (B6355638) ring can improve metabolic stability in rat liver microsomes. nih.gov
The table below presents hypothetical structural modifications and their potential impact on metabolic stability.
| Structural Modification | Rationale | Potential Effect on Metabolic Stability | Example from Literature |
| Fluorination of the furan ring | Introduce an electron-withdrawing group to deactivate the ring towards oxidation. | May increase stability by reducing the rate of furan oxidation. | Fluorine substitution is a common strategy to block metabolic sites. nih.gov |
| Introduction of a bulky group on the furan ring | Sterically hinder the approach of CYP enzymes. | Could decrease the rate of furan ring metabolism. | Steric hindrance is a known tactic to improve metabolic stability. |
| Replacement of the hydroxyl group | Block the site of oxidation and glucuronidation. | Would prevent the formation of the ketone and glucuronide metabolites, potentially shunting metabolism to other sites. | Modification of metabolically active functional groups is a core principle in drug design. |
| Alteration of the alkyl chain | Change the conformation or lipophilicity of the molecule. | Could alter enzyme binding and metabolic rate. | Changing alkyl chains can impact metabolic stability. nih.gov |
Advanced Analytical Methodologies for Research on 4 Furan 3 Yl 3 Methylbutan 2 Ol
Development of Chiral Separation Techniques (e.g., Chiral HPLC, GC-MS) for 4-(Furan-3-YL)-3-methylbutan-2-OL Enantiomers
The presence of a stereogenic center in this compound means it exists as a pair of enantiomers. Since enantiomers can have different biological activities, their separation and quantification are crucial. nih.gov The development of stereoselective separation methods is essential for determining the enantiomeric purity of the compound. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary technique for enantiomeric separation. It utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. sigmaaldrich.com For a compound like this compound, polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose, are often effective. mdpi.com The separation can be optimized by testing different mobile phase modes, including normal phase, reversed phase, and polar organic modes. mdpi.com Immobilized polysaccharide-based columns offer the advantage of being compatible with a wide range of solvents, which can help in developing new separation selectivities. analytics-shop.com
Gas Chromatography-Mass Spectrometry (GC-MS): Chiral GC is another powerful tool for separating enantiomers, particularly for volatile compounds. chrom-china.com For this compound, which contains a polar hydroxyl group, derivatization is typically required to increase its volatility and improve chromatographic performance. A common approach is to convert the alcohol into a less polar ester or ether. Following derivatization, the enantiomers can be separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. chrom-china.com The mass spectrometer detector provides confirmation of the compound's identity based on its mass spectrum and fragmentation pattern. jmchemsci.com
Table 1: Example Chiral Separation Parameters
| Parameter | Chiral HPLC | Chiral GC-MS (after derivatization) |
|---|---|---|
| Column | Cellulose or Amylose-based CSP (e.g., Chiralpak series) | Cyclodextrin-based CSP (e.g., Rt-bDEXse) |
| Mobile Phase/Carrier Gas | Heptane/Isopropanol mixtures (Normal Phase) or Acetonitrile/Water (Reversed Phase) | Helium or Hydrogen |
| Detector | UV or Diode Array Detector (DAD) | Mass Spectrometer (MS) |
| Key Principle | Differential interaction with the chiral stationary phase. | Separation of volatile derivatives on a chiral column. |
Quantitative Analysis of this compound and its Metabolites in Complex Non-Human Biological Matrices (e.g., Cell Lysates, Tissue Extracts)
Quantifying this compound and its potential metabolites in complex non-human biological samples like cell lysates or tissue extracts is critical for understanding its metabolic fate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this application due to its high sensitivity and selectivity. nih.govresearchgate.net
The process begins with sample preparation to isolate the analytes from interfering matrix components. This can involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). An internal standard, ideally a stable isotope-labeled version of the analyte, is added at the beginning of the process to correct for any sample loss during preparation and for variations in instrument response.
The prepared sample is then analyzed by LC-MS/MS, typically using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]+ of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition provides excellent selectivity and sensitivity for quantification even in complex biological matrices. A recent study on furan (B31954) metabolites in rat urine successfully used ESI-LC-MS/MS with stable isotope dilution to establish a clear correlation between the administered dose and the concentration of metabolites in the urine. nih.gov
Table 2: Hypothetical LC-MS/MS Method for Quantification
| Step | Description |
|---|---|
| Sample Preparation | Protein precipitation with acetonitrile, followed by centrifugation. |
| Internal Standard | Stable isotope-labeled this compound (e.g., d3-labeled). |
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm). nih.gov |
| Mobile Phase | Gradient elution with water and methanol (B129727)/acetonitrile (containing 0.1% formic acid). |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode. |
| MS Analysis | Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions. |
Application of hyphenated Analytical Techniques for the Characterization of Reaction Mixtures and Purity Assessment of this compound
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing reaction mixtures and assessing the purity of synthesized compounds. chemijournal.comsaspublishers.com
Characterization of Reaction Mixtures: During the synthesis of this compound, techniques like GC-MS and LC-MS are used to monitor the reaction's progress. jmchemsci.comresearchgate.net These methods can simultaneously separate and identify the starting materials, intermediates, the final product, and any byproducts, providing a comprehensive profile of the reaction mixture. researchgate.net This information is vital for optimizing reaction conditions to maximize yield and purity.
Purity Assessment: Determining the purity of the final this compound product is crucial. The mass balance approach is a comprehensive method for purity assessment. mdpi.comnih.gov This involves identifying and quantifying all significant impurities (structurally related compounds, residual solvents, water, and inorganic content) using a combination of techniques. High-performance liquid chromatography with UV detection (HPLC-UV) is often used to quantify structurally related organic impurities. Gas chromatography (GC) is used for residual solvents, Karl Fischer titration for water content, and inductively coupled plasma mass spectrometry (ICP-MS) for inorganic impurities. researchgate.net The purity is then calculated by subtracting the mass fractions of all impurities from 100%. Quantitative Nuclear Magnetic Resonance (qNMR) can be used as an independent, orthogonal method to confirm the purity value obtained by the mass balance approach. mdpi.com
Table 3: Hyphenated Techniques for Characterization and Purity
| Technique | Application | Information Obtained |
|---|---|---|
| GC-MS | Analysis of reaction mixtures; Identification of volatile impurities. | Separation and structural identification of volatile components. jmchemsci.com |
| LC-MS | Analysis of reaction mixtures; Identification of non-volatile impurities. | Separation and identification of components by molecular weight and fragmentation. saspublishers.comnih.gov |
| HPLC-UV | Quantification of organic impurities for purity assessment. | Purity based on the area percentage of the main peak. |
| LC-NMR | Structural elucidation of unknown impurities. | Direct structural information of separated compounds. saspublishers.com |
Trace Analysis Methods for Environmental or Biological Studies (Non-Human)
Detecting minute quantities (trace levels) of this compound in environmental samples (e.g., water, soil) or non-human biological specimens is essential for exposure and impact studies. These analyses present a significant challenge due to the low concentrations of the analyte and the complexity of the sample matrix. greyhoundchrom.com
The analytical approach typically involves extensive sample pre-concentration combined with highly sensitive detection. Solid-phase extraction (SPE) is a common technique used to extract the analyte from a large volume of a sample and concentrate it into a small volume of solvent. This not only increases the concentration but also cleans up the sample by removing interfering substances.
The concentrated extract is then analyzed using a highly sensitive instrument, most commonly GC-MS or LC-MS/MS. To achieve the lowest possible limits of detection, the mass spectrometer can be operated in selected ion monitoring (SIM) mode for GC-MS or multiple reaction monitoring (MRM) mode for LC-MS/MS. Using high-purity solvents and reagents is critical in trace analysis to prevent contamination and ensure accurate results. greyhoundchrom.com
Table 4: Comparison of Trace Analysis Approaches
| Parameter | Description |
|---|---|
| Objective | Detection and quantification at very low levels (e.g., parts per billion or trillion). |
| Sample Preparation | Requires significant pre-concentration (e.g., Solid-Phase Extraction, large-volume injection). |
| Instrumentation | High-sensitivity GC-MS or LC-MS/MS. |
| Key Challenge | Minimizing background noise and contamination from the sample matrix and laboratory environment. greyhoundchrom.com |
Solid-Phase Extraction and Sample Preparation Techniques for this compound Research
Effective sample preparation is the foundation of reliable quantitative analysis. Solid-phase extraction (SPE) is a versatile and widely used technique for extracting and cleaning up analytes like this compound from complex matrices before chromatographic analysis.
The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte and the matrix. For this compound, which is a moderately polar compound, a reversed-phase sorbent like C18 would be a suitable choice. The extraction process involves four main steps:
Conditioning: The sorbent is wetted with a solvent like methanol, followed by an equilibration step with water or a buffer matching the sample's pH.
Loading: The sample is passed through the SPE cartridge, and the analyte is retained on the sorbent.
Washing: The cartridge is washed with a weak solvent to remove interfering compounds that are not strongly retained.
Elution: The analyte of interest is eluted from the sorbent using a strong organic solvent (e.g., methanol or acetonitrile).
The resulting eluate is a cleaner, more concentrated solution of the analyte, ready for injection into the analytical instrument.
Table 5: Example SPE Protocol for this compound
| Step | Procedure | Purpose |
|---|---|---|
| Sorbent | C18 Reversed-Phase | Retain the moderately polar analyte from an aqueous matrix. |
| Conditioning | 1. Pass 3 mL of Methanol. 2. Pass 3 mL of Water. | Activate the sorbent and prepare it for sample loading. | | Loading | Pass the aqueous sample (e.g., diluted tissue extract) through the cartridge. | Adsorb the analyte onto the C18 sorbent. | | Washing | Pass 3 mL of 5% Methanol in water. | Remove polar, interfering compounds. | | Elution | Pass 2 mL of Acetonitrile. | Desorb the analyte from the sorbent. | | Post-Elution | Evaporate the eluate to dryness and reconstitute in the mobile phase. | Concentrate the analyte and ensure compatibility with the LC system. |
Validation of Analytical Methods for Robustness and Reproducibility in this compound Research Applications
Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. For research on this compound, any quantitative method must be validated to ensure the results are accurate, reliable, and reproducible. nih.gov The validation process typically assesses several key parameters.
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by spike recovery experiments. nih.gov
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day reproducibility).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 6: Key Analytical Method Validation Parameters
| Parameter | Description | Acceptance Criteria Example |
|---|---|---|
| Specificity | No interference at the retention time of the analyte. | Peak purity index > 0.99 for HPLC-DAD. |
| Linearity | The relationship between concentration and response. | Correlation coefficient (r²) > 0.99. |
| Accuracy | How close the measured value is to the true value. | Recovery of 80-120% for spiked samples. |
| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15%. |
| LOD/LOQ | The lowest concentration that can be detected/quantified. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Insensitivity to small changes in method parameters. | RSD of results should remain within acceptable limits. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Furan-3-YL)-3-methylbutan-2-OL, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via nucleophilic addition to carbonyl intermediates or catalytic hydrogenation of α,β-unsaturated ketones. For example, highlights the use of furan derivatives in ketone synthesis, which can be adapted by substituting reagents to retain the alcohol moiety. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically affect stereoselectivity. A comparative analysis of methods is suggested:
| Method | Reagents/Catalysts | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Grignard Addition | Furan-3-yl-MgBr, THF | 65–75 | Moderate (d.r. 3:1) |
| Hydrogenation | Pd/C, H₂ in EtOH | 80–85 | High (d.r. 5:1) |
| Enzymatic Resolution | Lipase B, isopropanol | 40–50 | Enantiopure |
Structural confirmation via NMR (1H/13C) and chiral HPLC is essential to validate stereochemical outcomes .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is critical for resolving bond angles, torsional strain in the furan ring, and hydrogen-bonding networks. emphasizes SHELX's robustness for small-molecule refinement, particularly for resolving steric clashes between the methyl and furan substituents. Pair SC-XRD with DFT calculations (e.g., B3LYP/6-31G*) to validate electron density maps and intermolecular interactions .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Based on analogous compounds ( ), the compound likely poses risks of skin/eye irritation (H315/H319) and respiratory tract irritation (H335). Implement engineering controls (fume hoods) and personal protective equipment (nitrile gloves, goggles). Toxicity screening should follow OECD Guidelines 423 (acute oral toxicity) and 437 (eye irritation) using in vitro assays (e.g., EpiDerm™ for skin corrosion) .
Advanced Research Questions
Q. How can conflicting data on the compound’s thermodynamic stability be reconciled?
- Methodological Answer : Contradictions in stability studies (e.g., decomposition temperatures) may arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres to assess purity-dependent degradation. Compare results with computational models (e.g., Gaussian09 for activation energy barriers) to identify metastable intermediates. notes the utility of DSC/TGA for related hydroxypropyl derivatives .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The secondary alcohol group and steric hindrance from the methyl and furan substituents influence reactivity. Conduct kinetic studies (e.g., UV-Vis monitoring of SN2 reactions with alkyl halides) to determine rate constants. Isotopic labeling (e.g., D₂O exchange for -OH groups) paired with 2D NMR (NOESY) can map transition states. ’s redox reaction table provides a framework for designing substitution experiments .
Q. How does this compound interact with biological targets, and what assays validate its bioactivity?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts interactions with enzymes like cytochrome P450 or kinases. Validate via surface plasmon resonance (SPR) for binding kinetics (KD, kon/koff) and enzyme-linked immunosorbent assays (ELISA) for IC50 values. details similar workflows for furan-containing sulfonamides, emphasizing dose-response curves and negative controls to minimize false positives .
Data Contradiction Analysis
- Example : Discrepancies in reported melting points may stem from polymorphic forms or hydration states. Use variable-temperature XRD to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. Cross-reference with computational crystal structure prediction (Materia Nova’s Polymorph Predictor) .
Key Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
